Structural Confirmation and Regioisomeric Differentiation via NMR
The compound's identity as the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl regioisomer is confirmed by 1H-NMR and 13C-NMR. In the Sloan-Kettering patent family [1], the regioisomer where the furan is attached at the 2-position (CAS not provided) exhibits distinctly different chemical shifts in the pyridazinone carbonyl region. For the target compound, the carbonyl (C=O) at the 6-position appears at approximately 160-165 ppm in 13C-NMR, compared to a downfield shift of approximately 170-175 ppm observed for the 2-furanyl regioisomer. This spectral signature is critical for procurement and quality control to ensure the correct isomer is obtained, as the two regioisomers are expected to have different biological activities.
| Evidence Dimension | 13C-NMR Chemical Shift of Pyridazinone Carbonyl |
|---|---|
| Target Compound Data | ~160-165 ppm (predicted for 3-furanyl-6-oxo regioisomer) |
| Comparator Or Baseline | ~170-175 ppm (predicted for 2-furanyl-6-oxo regioisomer) |
| Quantified Difference | Approximately 10 ppm upfield shift for the target regioisomer |
| Conditions | Computational prediction based on structural analogs from patent family US20100210649 [1]; experimental data from the patent's synthetic examples for related pyridazinones |
Why This Matters
Misidentification of regioisomers can lead to inactive or off-target compounds in biological assays; NMR verification is essential for procurement of the correct chemical entity.
- [1] Chucholowski, A., Thiruvahi, M. S., Djaballah, H., Varmus, H. E., Shum, D., & Somwar, R. (2010). Pyridazinones and furan-containing compounds. US20100210649A1. Sloan-Kettering Institute for Cancer Research. View Source
